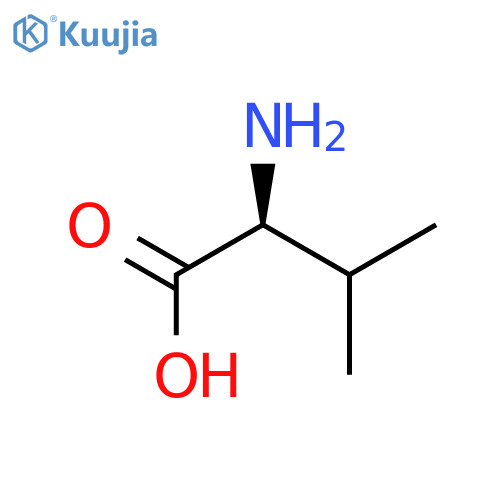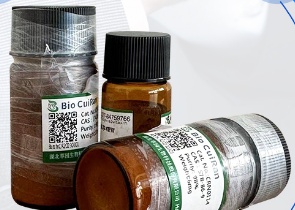Cas no 72-18-4 (L-Valine)
L-バリンは必須アミノ酸の一つであり、分岐鎖アミノ酸(BCAA)に分類される。化学式はC5H11NO2で、疎水性の特性を持つ。生体内ではタンパク質合成やエネルギー代謝に重要な役割を果たし、特に筋肉組織の維持や修復に関与する。工業的には発酵法によって高純度で製造され、医薬品、栄養補助食品、動物飼料など幅広い用途に利用される。高い生体適合性と安定性を有し、pHや温度変化に対する耐性も優れている。また、生化学研究における試薬としても活用される。

L-Valine structure
商品名:L-Valine
L-Valine 化学的及び物理的性質
名前と識別子
-
- L-Valine
- 2-AMINO-3-METHYLBUTANOIC ACID
- 2-AMINOISOVALERIC ACID
- H-L-VAL-OH
- H-VAL-OH
- L-2-AMINO-3-METHYLBUTANOIC ACID
- L-2-AMINO-3-METHYLBUTYRIC ACID
- L-2-AMINOISOVALERIC ACID
- L-A-AMINOISOVALERIC ACID
- L-ALPHA-AMINOISOVALERIANIC ACID
- L-(+)-VALINE
- L-VLA
- (S)-ALPHA-AMINOISOVALERIC ACID
- (S)-(+)-VALINE
- VAL
- VALINE
- VALINE, L-
- (s)-2-amino-3-ethylbutanoicacid
- (S)-2-Amino-3-methylbutansαure
- (s)-2-amino-3-methylbutyricacid
- (2S)-2-Amino-3-methylbutanoic acid
- (S)-2-Amino-3-methylbutanoic acid
- VALINE, L-(P)
- VALINE, L-(RG)
- Sodium bisulfite
- L-(S)-valine
- L-Val
- L-Val-OH
- Valin
- VALINE,L
- (S)-Valine
- 2-Amino-3-methylbutyric acid
- (S)-2-Amino-3-methylbutyric acid
- L-alpha-Amino-beta-methylbutyric acid
- Valinum [Latin]
- Valina [Spanish]
- Valine (VAN)
- Valine [USAN:INN]
- Butanoic acid, 2-amino-3-methyl-
- L(+)-alpha-Aminoisovaleric acid
- (S)-alpha-Amino-beta-methylbutyric acid
- Butanoic acid, 2-amino-3-methyl-, (S)-
- 2-Amino-3-methylbutyric acid, (S)-
- 2-A
- DL-valine
- L-Valin
- L-(+)-alpha-Aminoisovaleric acid
- V
- 640-68-6
- D-Valine
- 72-18-4
- Hval
- valina
- BDBM50463208
- NCGC00344520-01
- HG18B9YRS7
- (S)-Val
- L-(+)-a-Aminoisovalerate
- L-Valine, BioUltra, >=99.5% (NT)
- L-a-Amino-b-methylbutyric acid
- VALINE [MI]
- CHEBI:16414
- Racemic valine
- (S)-a-Amino-b-methylbutyric acid
- VALINE [WHO-DD]
- Z756430564
- bmse000811
- DTXSID40883233
- L-Valine (JP18)
- (S)-2-amino-3-methyl-butyric acid
- EC 200-773-6
- L-Val-4
- 1t4s
- (S)-2-amino-3-methyl-Butanoic acid
- HSDB 7800
- (2S)-2-amino-3-methylbutanoate
- UNII-HG18B9YRS7
- VALINE [USP MONOGRAPH]
- DTXCID201022782
- NSC-76038
- M02950
- Pharmakon1600-01301009
- NSC 76038
- L-Valine, 99%
- L-VALINE [FCC]
- SBI-0633454.0002
- (S)-A-Aminoisovaleric acid
- VALINE [USAN]
- VALINE (II)
- VALINE [VANDF]
- VALINE [MART.]
- (S)-alpha-Amino-beta-methylbutyrate
- DB-234161
- CCG-266067
- Q483752
- L-iso-C3H7CH(NH2)COOH
- NSC760111
- InChI=1/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s
- L-Valine, certified reference material, TraceCERT(R)
- EINECS 200-773-6
- 2-Amino-3-methylbutanoic acid, (S)-
- VALINE [EP MONOGRAPH]
- L-Valine,(S)
- 2-amino-3-methylbutanoate
- VALINE [HSDB]
- V-1800
- L-Valine, FCC
- 1B39571B-0AE8-4A9A-AE80-4B898D11A981
- L-VALINE [JAN]
- 7004-03-7
- LYSINE ACETATE IMPURITY D [EP IMPURITY]
- bmse000860
- Valinum (Latin)
- alpha-aminoisovaleric acid
- L-Valine, SAJ special grade, >=98.5%
- bmse000052
- VALINE (EP MONOGRAPH)
- (S)-2-Amino-3-methylbutyrate
- L-VALINE [USP-RS]
- 2-Amino-3-methylbutanoic acid (VAN)
- Valine (USP)
- F8889-8698
- DB00161
- Valine (L-Valine)
- EN300-52625
- 3h-l-valine
- L-Valine, Pharmaceutical Secondary Standard; Certified Reference Material
- HY-N0717
- CS-W020706
- L-a-Amino-b-methylbutyrate
- AS-12787
- DB-029989
- L-Valine, reagent grade, >=98% (HPLC)
- L-(+)-.alpha.-Aminoisovaleric acid
- L-Valine, United States Pharmacopeia (USP) Reference Standard
- L-Valine, 99%, natural, FCC, FG
- L-Valine, dimer, meets the analytical specifications of USP
- (S)-?-Aminoisovaleric acid
- (S)-a-Amino-b-methylbutyrate
- VALINE (USP MONOGRAPH)
- VALINE [II]
- (S)-2-amino-3-methyl-Butanoate
- V0014
- SCHEMBL8516
- Q-100919
- VALINE [INN]
- L-Valine, 98.5-101.5%
- MFCD00064220
- (L)-valine
- D00039
- VALINE (MART.)
- (+)-valine
- Valinum
- Valine, European Pharmacopoeia (EP) Reference Standard
- L-(+)-alpha-Aminoisovalerate
- s-valin
- L-Valine, from non-animal source, meets EP, JP, USP testing specifications, suitable for cell culture, 98.5-101.0%
- L-Valine, Cell Culture Reagent (H-L-Val-OH)
- AKOS015841564
- L-(+)-a-Aminoisovaleric acid
- C00183
- (S)-2-Amino-3-methylbutanoate
- L-Valine, Vetec(TM) reagent grade, >=98%
- 2-Amino-3-methylbutyrate
- 2-Aminoisovaleric acid,(S)
- GTPL4794
- NSC-760111
- (S)-(+)-2-AMINO-3-METHYLBUTYRIC ACID
- L-alpha-Amino-beta-methylbutyrate
- s5628
- CHEMBL43068
-
- MDL: MFCD00064220
- インチ: 1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1
- InChIKey: KZSNJWFQEVHDMF-BYPYZUCNSA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H])=O
- BRN: 1721136
計算された属性
- せいみつぶんしりょう: 117.078979g/mol
- ひょうめんでんか: 0
- XLogP3: -2.3
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 117.078979g/mol
- 単一同位体質量: 117.078979g/mol
- 水素結合トポロジー分子極性表面積: 63.3Ų
- 重原子数: 8
- 複雑さ: 90.4
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 117.15
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- Temperature: When heated to decomposition, it emits toxic fumes of /nitric oxides/.
- Dissociation Constants: pKa = 2.30
- 色と性状: Powder
- 密度みつど: 1.23
- ゆうかいてん: 295-300 °C (subl.) (lit.)
- ふってん: 213.6 °C at 760 mmHg
- フラッシュポイント: 83 °C
- 屈折率: 28 ° (C=8, HCl)
- PH値: 5.5-6.5 (100g/l, H2O, 20℃)
- ようかいど: H2O: 25 mg/mL
- すいようせい: 85 g/L (20 ºC)
- PSA: 63.32000
- LogP: 0.75460
- ようかいせい: 水に可溶で、ようかいど (g/l)
- ひせんこうど: 28 º (c=8, 6N HCl)
- 光学活性: [α]20/D +26.7 to +29.0°, c = 8 in 6 M HCl
- 酸性度係数(pKa): 2.29(at 25℃)
- じょうきあつ: 5.55X10-9 mm Hg at 25 °C (est)
- マーカー: 9909
L-Valine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 40:発癌作用の証拠は限られている。
- セキュリティの説明: S24/25
- RTECS番号:YV9361000
-
危険物標識:

- リスク用語:R40
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
L-Valine 税関データ
- 税関コード:29224995
- 税関データ:
中国税関コード:
29224995
L-Valine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 127141-100g |
L-Valine, 99% |
72-18-4 | 99% | 100g |
¥ 281 | 2022-04-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12720-100g |
L-Valine, 99% |
72-18-4 | 99% | 100g |
¥889.00 | 2023-02-26 | |
| abcr | AB532863-1 kg |
L-Valine, dimer, meets the analytical specifications of USP, 98%; . |
72-18-4 | 98% | 1kg |
€209.50 | 2023-01-19 | |
| AAPPTec | AHV101-500g |
H-Val-OH |
72-18-4 | 500g |
$60.00 | 2024-07-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1708503-200MG |
72-18-4 | 200MG |
¥5288.51 | 2023-01-05 | |||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2O2776-100mg |
L-Valine |
72-18-4 | 99.31% | 100mg |
¥ 415 | 2023-09-07 | |
| MedChemExpress | HY-N0717-10.110mm*1 ml in water |
L-Valine |
72-18-4 | 99.03% | 10.110mm*1 ml in water |
¥550 | 2024-04-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L13690-1kg |
L-Valine |
72-18-4 | 1kg |
¥268.0 | 2021-09-09 | ||
| TRC | V094205-100g |
L-Valine |
72-18-4 | 100g |
$136.00 | 2023-05-17 | ||
| abcr | AB532863-250 g |
L-Valine, dimer, meets the analytical specifications of USP, 98%; . |
72-18-4 | 98% | 250g |
€105.10 | 2023-01-19 |
L-Valine サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:72-18-4)L-Valine
注文番号:sfd7865
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:72-18-4)L-Valine
注文番号:A837443
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:40
価格 ($):229.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:72-18-4)L-Valine
注文番号:LE536
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:39
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:72-18-4)L-缬氨酸
注文番号:LE8424319
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:46
価格 ($):discuss personally
L-Valine 関連文献
-
Mehmet Onur Ar?can,Olcay Mert RSC Adv. 2015 5 71519
-
Shadpour Mallakpour,Forough Motirasoul RSC Adv. 2016 6 62602
-
Shilpi Mandal,Gunajyoti Das,Hassan Askari RSC Adv. 2014 4 24796
-
Anton I. Isakov,Heike Lorenz,Andrey A. Zolotarev,Elena N. Kotelnikova CrystEngComm 2020 22 986
-
Saadi Samadi,Akram Ashouri,Hersh I Rashid,Shiva Majidian,Mahsa Mahramasrar New J. Chem. 2021 45 17630
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:72-18-4)L-Valine

清らかである:98%
はかる:20mg
価格 ($):30
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:72-18-4)L-Valine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ













